In-Depth Technical Guide: Physicochemical Properties of 5-Amino-4-methylpentan-2-ol
In-Depth Technical Guide: Physicochemical Properties of 5-Amino-4-methylpentan-2-ol
Introduction
5-Amino-4-methylpentan-2-ol is a bifunctional organic molecule belonging to the class of amino alcohols.[] These compounds, characterized by the presence of both an amine and a hydroxyl group, are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[2] Their ability to participate in hydrogen bonding and act as both nucleophiles and bases makes them versatile building blocks for complex molecular architectures.[][2] The specific arrangement of functional groups in 5-Amino-4-methylpentan-2-ol—a primary amine at the C5 position and a secondary alcohol at the C2 position—imparts a distinct polarity and reactivity profile that influences its interactions in biological and chemical systems.
This guide provides a detailed examination of the core physicochemical properties of 5-Amino-4-methylpentan-2-ol. Designed for researchers and drug development professionals, it moves beyond a simple recitation of data to explain the causality behind experimental choices for determining these properties. We will explore the theoretical underpinnings of lipophilicity, acidity, and solubility, and present robust, self-validating experimental protocols for their determination.
Molecular and Physicochemical Profile
A comprehensive understanding of a molecule's behavior begins with its fundamental identifiers and structural properties. While extensive experimental data for 5-Amino-4-methylpentan-2-ol is not widely published, its properties can be reliably predicted through computational methods and inferred from the behavior of structurally similar amino alcohols. The following table summarizes its key identifiers and computed physicochemical parameters.
| Property | Value | Source |
| IUPAC Name | 5-amino-4-methylpentan-2-ol | [3] |
| CAS Number | 1333608-52-8 | [3] |
| Molecular Formula | C₆H₁₅NO | [3] |
| Molecular Weight | 117.19 g/mol | [3] |
| Canonical SMILES | CC(CC(C)O)CN | [3] |
| Calculated LogP (XLogP3-AA) | 0.2 | [3] |
| Hydrogen Bond Donor Count | 2 (from -OH and -NH₂) | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 (from N and O) | PubChem[3] |
| Topological Polar Surface Area | 46.3 Ų | [3] |
| Rotatable Bond Count | 4 | PubChem[3] |
Core Physicochemical Parameters: In-Depth Analysis and Experimental Determination
The interplay of a molecule's lipophilicity, ionization state (pKa), and aqueous solubility governs its pharmacokinetic and pharmacodynamic profile. This section details the significance of these parameters and provides robust methodologies for their experimental determination.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Expertise & Experience: Lipophilicity is a critical determinant of a drug candidate's ability to cross biological membranes, its binding affinity to proteins, and its overall metabolic fate. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logarithmic form, LogP, is more commonly used.
For 5-Amino-4-methylpentan-2-ol, the presence of a five-carbon aliphatic chain contributes to its lipophilic character, while the polar amine and hydroxyl groups enhance its hydrophilicity. The computationally derived XLogP3-AA value of 0.2 suggests that the compound has a relatively balanced affinity for both aqueous and lipid environments, though with a slight preference for the aqueous phase.[3] However, experimental determination is essential for accuracy, as computational models can be less precise for multifunctional compounds.
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol describes the universally accepted "shake-flask" method, a self-validating system for determining LogP.
Principle: A known mass of the analyte is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4, for LogD determination). The system is agitated until equilibrium is reached, after which the phases are separated, and the concentration of the analyte in each phase is quantified.
Methodology Workflow:
Caption: Workflow for experimental LogP determination via the shake-flask method.
Step-by-Step Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 5-Amino-4-methylpentan-2-ol in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine 10 mL of the pre-saturated n-octanol with 10 mL of the analyte-containing pre-saturated aqueous phase.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the vessel at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of 5-Amino-4-methylpentan-2-ol in both the aqueous ([Aqueous]) and n-octanol ([Octanol]) layers using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient using the formula: P = [Octanol] / [Aqueous]. The LogP is then log10(P).
Trustworthiness: This protocol is self-validating by ensuring pre-saturation of solvents, allowing sufficient time for equilibrium, and using a precise analytical method for quantification. Running the experiment in triplicate and including a known standard provides confidence in the results.
Acidity and Basicity: The Dissociation Constant (pKa)
Expertise & Experience: The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. For 5-Amino-4-methylpentan-2-ol, two pKa values are relevant: one for the protonated primary amine (R-NH₃⁺) and one for the hydroxyl group (-OH). The amine group's pKa will be in the typical range for primary amines (around 9-10), governing its protonation state in physiological conditions. The alcohol's pKa will be much higher (typically >15), meaning it will remain protonated under all but the most basic conditions.[4] Understanding the amine pKa is crucial, as the charge state of the molecule dramatically affects its solubility, receptor binding, and membrane permeability.
Experimental Protocol: Potentiometric Titration for pKa Determination
Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
Methodology Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Procedure:
-
Setup: Calibrate a pH meter using at least two standard buffers. Prepare an aqueous solution of 5-Amino-4-methylpentan-2-ol of known concentration (e.g., 0.01 M).
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.
-
Initial pH: Record the initial pH of the solution.
-
Titrant Addition: Using a calibrated burette, add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Take smaller volume steps near the expected equivalence point where the pH changes most rapidly.
-
Endpoint: Continue the titration well past the equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. Determine the equivalence point, which is the steepest point of the curve (the inflection point). The volume at this point is V_eq.
-
pKa Determination: The pKa is equal to the pH at the half-equivalence point (V_eq / 2).[5][6]
Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter, the accurate standardization of the titrant, and maintaining a constant temperature. Performing a blank titration (titrating the solvent alone) can correct for any background effects.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, directly impacting oral bioavailability and the feasibility of parenteral formulations. The solubility of 5-Amino-4-methylpentan-2-ol is influenced by a balance between its non-polar hydrocarbon backbone and its polar functional groups, which can hydrogen-bond with water.[7][8] As an ionizable compound, its solubility will be highly pH-dependent. It is expected to be more soluble at acidic pH where the amine group is protonated (R-NH₃⁺), forming a more polar salt.
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
Principle: This is the gold-standard method for determining thermodynamic solubility. An excess amount of the solid compound is added to a specific aqueous buffer, and the mixture is agitated until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the filtered supernatant is then measured.
Methodology Workflow:
Caption: Workflow for thermodynamic aqueous solubility determination.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 5-Amino-4-methylpentan-2-ol to several vials, each containing a buffer of a specific pH (e.g., pH 5.0, 7.4, and 9.0 to assess pH-dependency). A visual confirmation of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C) for 24 to 48 hours. This extended time ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Filtration: Withdraw a sample from the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.
-
Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Trustworthiness: The key to this method's reliability is using a sufficient excess of solid and allowing adequate time to reach equilibrium. Analyzing the solid remaining at the end of the experiment by techniques like DSC or XRPD can confirm that the compound has not changed its solid form (e.g., converted to a hydrate or different polymorph), thus validating the result.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 5-Amino-4-methylpentan-2-ol is a combustible liquid and causes severe skin burns and eye damage.[3]
-
Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage).[3]
-
Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[3]
Conclusion
5-Amino-4-methylpentan-2-ol is a versatile amino alcohol with a physicochemical profile governed by the interplay of its aliphatic backbone and its polar amine and hydroxyl functional groups. While experimental data is sparse, its properties can be reliably characterized using the robust, self-validating protocols detailed in this guide. An accurate determination of its LogP, pKa, and aqueous solubility is fundamental for any researcher aiming to utilize this compound in drug discovery, synthesis, or materials science, providing the critical insights needed to predict its behavior in both chemical and biological systems.
References
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Isse, A. A., & Gennaro, A. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling, 54(11), 3211–3228. [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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Vaskova, J., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(34), 7431-7436. [Link]
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Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
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ResearchGate. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Retrieved from [Link]
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ResearchGate. (n.d.). LogP of Amino acids. Retrieved from [Link]
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Massé, J., & Langlois, N. (2009). Synthesis of 5-Amino- and 4-Hydroxy-2-phenylsulfonylmethylpiperidines. ResearchGate. [Link]
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Kumar, G. P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. [Link]
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